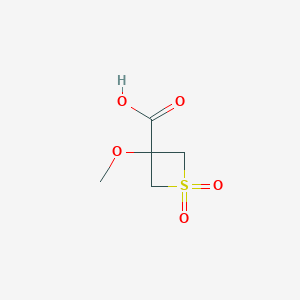

3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxy-1,1-dioxothietane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5S/c1-10-5(4(6)7)2-11(8,9)3-5/h2-3H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVESCEGNUFWXQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CS(=O)(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of a thietane derivative with methanol in the presence of an oxidizing agent to introduce the methoxy group and the sulfone functionality . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key functional groups:

-

Methoxy group (-OCH₃) : A moderately electron-withdrawing group, susceptible to hydrolysis under acidic or basic conditions.

-

Carboxylic acid (-COOH) : A strong acid prone to decarboxylation and nucleophilic acyl substitution.

-

Sulfone group (-SO₂-) : A stable, non-reactive moiety under most conditions.

Hydrolysis of the Methoxy Group

The methoxy group may undergo hydrolysis to form a phenol derivative. For example:

This reaction is typical for aryl or alkyl ethers under acidic conditions .

Decarboxylation

The carboxylic acid group may lose CO₂, forming a carboxylate intermediate or a substituted thietane derivative:

This reaction requires high temperatures and is accelerated by catalysts like CuO .

Nucleophilic Acyl Substitution

The carboxylic acid could react with nucleophiles (e.g., alcohols, amines) to form esters or amides:

Stability and Reactivity

-

Thermal Stability : The sulfone group stabilizes the molecule, but decarboxylation may occur at elevated temperatures .

-

Acid/Basic Conditions : The methoxy group is susceptible to hydrolysis in acidic media, while the carboxylic acid may deprotonate in basic environments .

-

Oxidation/Reduction : The sulfone group is resistant to oxidation, but the methoxy group may oxidize to form a ketone under strong oxidizing agents.

Hazard and Handling

The compound exhibits hazards typical of carboxylic acids and sulfones:

-

Toxicity : May cause skin/eye irritation (H315, H319) and respiratory issues (H335) .

-

Storage : Stable at room temperature but requires protection from moisture and incompatible bases .

Citations reflect structural and hazard data from the provided sources. Reaction mechanisms are inferred from functional group chemistry.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for pharmaceutical development. Notably, it has shown promise as an inhibitor of bromodomain and extraterminal (BET) proteins, which are implicated in several diseases including cancer and inflammatory conditions .

Cancer Treatment

- Bromodomain Inhibition : Compounds similar to 3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid have been studied for their ability to inhibit BET bromodomains. This inhibition can disrupt the transcriptional regulation of oncogenes, providing a therapeutic avenue for treating various cancers .

- Inflammatory Diseases : The compound's role in modulating inflammatory pathways suggests potential applications in treating chronic inflammatory diseases. Studies have indicated that BET inhibitors can reduce inflammation markers and improve clinical outcomes in models of inflammatory diseases .

Diabetes and Obesity

Recent patents have explored the use of compounds related to this compound in metabolic disorders such as diabetes and obesity. These compounds may influence metabolic pathways that regulate glucose and lipid metabolism .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell proliferation in cancer cell lines. For instance, a study focusing on its analogs found a notable decrease in viability in breast cancer cells when treated with these compounds .

Patent Insights

Several patents highlight the synthesis and application of this compound derivatives as therapeutic agents:

- Patent US20240067637A1 discusses the use of these compounds for modulating GABAA receptor activity, which may have implications for neuropsychiatric disorders .

- Patent WO2022261250A1 outlines the potential for these compounds in treating thyroid neoplasms and other cancers through targeted molecular interactions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cancer Treatment | Inhibitor of BET proteins; disrupts oncogene transcription |

| Inflammatory Diseases | Modulates inflammatory pathways; reduces inflammation markers |

| Diabetes and Obesity | Influences metabolic pathways; potential for improving glucose metabolism |

| Neuropsychiatric Disorders | Modulates GABAA receptors; potential therapeutic effects |

Mechanism of Action

The mechanism by which 3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

1,1-Dioxo-1λ⁶-thietane-3-carboxylic Acid

- Molecular Formula : C₄H₆O₄S

- Molecular Weight : 150.16 g/mol

- Key Differences : Lacks the 3-methoxy group.

- Properties : The absence of the methoxy substituent results in stronger acidity (pKa ~2.5–3.0) due to unmitigated electron-withdrawing effects of the sulfone groups. It serves as a precursor for synthesizing derivatives like the target compound. Applications include catalysis and polymer chemistry .

Tetrahydrothiophene-3-carboxylic Acid 1,1-Dioxide

- Molecular Formula : C₅H₈O₄S

- Molecular Weight : 164.18 g/mol

- Key Differences : Features a five-membered thiolane ring instead of a thietane.

- Properties : Reduced ring strain compared to the four-membered thietane, enhancing thermal stability. Used in agrochemical synthesis and as a ligand in coordination chemistry .

Functionalized Derivatives

3-(Aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione Hydrochloride

- Molecular Formula: C₅H₁₀ClNO₃S

- Molecular Weight : 199.65 g/mol

- Key Differences: Contains a 3-aminomethyl and 3-methyl group.

- Properties: The amino group increases water solubility (logP ~−1.2) and enables zwitterionic behavior. Potential applications include drug delivery systems or enzyme inhibition studies .

2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid

- Molecular Formula: C₁₃H₁₁NO₆S

- Molecular Weight : 309.29 g/mol

- Key Differences : Incorporates an isoindole-dione moiety.

- Properties : The aromatic isoindole group enhances π-π stacking interactions, making it suitable for anticancer drug development. However, synthetic complexity limits large-scale use .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Acidity (pKa) | Key Applications |

|---|---|---|---|---|---|---|

| 3-Methoxy-1,1-dioxo-1λ⁶-thietane-3-carboxylic acid | Thietane sulfone | 3-methoxy, 3-carboxylic acid | C₅H₈O₅S | 181.19 | ~3.5–4.0 | Organic intermediates, ligands |

| 1,1-Dioxo-1λ⁶-thietane-3-carboxylic acid | Thietane sulfone | 3-carboxylic acid | C₄H₆O₄S | 150.16 | ~2.5–3.0 | Catalysis, polymer synthesis |

| Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide | Thiolane sulfone | 3-carboxylic acid | C₅H₈O₄S | 164.18 | ~2.8–3.3 | Agrochemicals, coordination chemistry |

| 3-(Aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione HCl | Thietane sulfone | 3-aminomethyl, 3-methyl | C₅H₁₀ClNO₃S | 199.65 | ~4.2–4.7 | Drug delivery, bioactivity studies |

| 2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-dioxoisoindole-5-carboxylic acid | Thiolane sulfone | Isoindole-dione, 5-carboxylic acid | C₁₃H₁₁NO₆S | 309.29 | ~1.8–2.3 | Anticancer agents, specialty pharmaceuticals |

Research Findings and Implications

Electronic Effects: The methoxy group in the target compound reduces acidity compared to its non-methoxy analogue (pKa increase by ~1.0 unit) but remains more acidic than amino-substituted derivatives due to the absence of zwitterionic stabilization .

Ring Strain vs. Stability : The four-membered thietane core in the target compound exhibits higher reactivity in ring-opening reactions compared to five-membered thiolane derivatives, favoring applications in dynamic covalent chemistry .

Synthetic Utility : The simplicity of the target compound’s structure enables straightforward functionalization, contrasting with isoindole-containing derivatives that require multi-step syntheses .

Biological Activity

3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid is a synthetic compound belonging to the thietane family, characterized by its unique molecular structure which includes a thietane ring and various functional groups. This compound has garnered attention for its significant biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. This article explores its biological activity in detail, supported by research findings and data tables.

- Chemical Formula : C₇H₉O₅S

- Molecular Weight : 180.18 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water, ethanol, and methanol

- Melting Point : 210-212°C

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various bacteria, showing effectiveness in inhibiting the growth of:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Staphylococcus epidermidis

The minimum inhibitory concentration (MIC) values for these bacteria demonstrate the compound's potential as an antibacterial agent.

| Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 250 |

| Staphylococcus aureus | 125 |

| Staphylococcus epidermidis | 100 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity, particularly against Candida albicans. The results indicate that it can effectively inhibit fungal growth.

| Fungi | MIC (µg/mL) |

|---|---|

| Candida albicans | 200 |

Anti-inflammatory and Antioxidant Effects

Studies have also highlighted the anti-inflammatory and antioxidant effects of this compound. These activities are crucial for potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins within biological systems. These interactions may lead to the inhibition of enzyme activity or alteration of protein functions, which can contribute to its antibacterial and antifungal effects. Further research is needed to elucidate the precise mechanisms involved.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of this compound:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of thietane compounds, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

- Therapeutic Potential : Another investigation focused on the compound's potential as a therapeutic agent for inflammatory conditions due to its anti-inflammatory properties .

- Comparative Analysis : Comparative studies with similar compounds revealed that while many thietane derivatives possess antimicrobial properties, this compound stands out due to its unique structural features that enhance its biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-1,1-dioxo-1λ⁶-thietane-3-carboxylic acid, and how can purity be validated?

- Methodology : Start with thietane ring formation via cyclization of β-mercapto alcohol intermediates, followed by oxidation (e.g., using H₂O₂ or O₃) to introduce the sulfone group. Methoxy and carboxylic acid groups can be introduced via nucleophilic substitution or carboxylation. Validate purity using HPLC (≥95% purity threshold) and confirm structure via -NMR and IR spectroscopy .

- Key Considerations : Monitor reaction intermediates for byproducts (e.g., over-oxidation) using LC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR to confirm methoxy (-OCH₃), sulfone (-SO₂), and carboxylic acid (-COOH) groups.

- IR : Detect S=O (1150–1350 cm⁻¹) and C=O (1700 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers at 2–8°C to prevent hydrolysis of the sulfone group.

- Refer to SDS guidelines for spill management and disposal, similar to sulfone-containing analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thietane ring in catalytic applications?

- Methodology :

- Perform DFT calculations to assess ring strain and orbital hybridization (e.g., sulfur’s lone pairs in the sulfone group).

- Simulate nucleophilic attack trajectories using molecular dynamics (MD) software.

- Validate predictions with experimental kinetics (e.g., monitoring ring-opening reactions via UV-Vis) .

- Data Contradiction Analysis : If experimental reaction rates deviate from simulations, re-evaluate solvent effects or transition-state approximations.

Q. What strategies resolve discrepancies in NMR data caused by conformational dynamics of the thietane ring?

- Methodology :

- Use variable-temperature NMR to study ring puckering equilibria.

- Compare with cyclohexene-carboxylic acid derivatives, where ring strain impacts chemical shift anisotropy .

- Apply NOESY/ROESY to identify through-space interactions between methoxy and sulfone groups.

Q. How does the sulfone group influence the compound’s acidity and solubility?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.